molecular formula C8H5BrO2 B2897009 6-Bromobenzofuran-2(3H)-one CAS No. 742079-90-9

6-Bromobenzofuran-2(3H)-one

Cat. No.: B2897009
CAS No.: 742079-90-9
M. Wt: 213.03
InChI Key: GWQMGPYFGNRFHC-UHFFFAOYSA-N
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Description

6-Bromobenzofuran-2(3H)-one is a brominated derivative of benzofuranone, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuran-2(3H)-one typically involves the bromination of benzofuranone. One common method is the electrophilic aromatic substitution reaction, where benzofuranone is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the brominated compound to its non-brominated form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzofuranone quinones.

    Reduction: Formation of benzofuranone.

    Substitution: Formation of various substituted benzofuranone derivatives.

Scientific Research Applications

6-Bromobenzofuran-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromobenzofuran-2(3H)-one involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    6-Bromobenzo[d]thiazol-2(3H)-one: Another brominated heterocyclic compound with similar structural features.

    6-Bromoindirubin-3’-oxime: Known for its biological activities, particularly in cancer research.

Uniqueness: 6-Bromobenzofuran-2(3H)-one is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQMGPYFGNRFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742079-90-9
Record name 6-bromo-2,3-dihydro-1-benzofuran-2-one
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